![molecular formula C12H17NO2S B12552451 Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)- CAS No. 170956-17-9](/img/structure/B12552451.png)
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)- is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a sulfonyl group attached to a 4-methylphenyl ring and a propyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)- typically involves the reaction of a suitable sulfonamide with an epoxide under basic conditions. The nucleophilic ring-opening of the epoxide by the sulfonamide leads to the formation of the aziridine ring. Common reagents include sodium hydride or potassium tert-butoxide as bases, and the reaction is often carried out in solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production methods for aziridines often involve large-scale batch or continuous flow processes. The key steps include the preparation of the sulfonamide precursor, followed by its reaction with the epoxide under controlled conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in optimizing the reaction parameters and scaling up the production .
化学反应分析
Types of Reactions
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)- undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-amino alcohols, β-amino thiols, and other derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to yield amines or other reduced products.
Substitution Reactions: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Tetrahydrofuran, dimethylformamide, dichloromethane
Major Products
The major products formed from these reactions include β-amino alcohols, β-amino thiols, sulfoxides, sulfones, and various substituted aziridine derivatives.
科学研究应用
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.
Medicine: Explored for its potential use in the development of anticancer and antiviral drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)- involves the nucleophilic attack on the aziridine ring, leading to ring-opening and the formation of reactive intermediates. These intermediates can further react with various biomolecules, leading to cross-linking or modification of proteins and nucleic acids. The sulfonyl group enhances the reactivity of the aziridine ring by stabilizing the transition state during the ring-opening reaction.
相似化合物的比较
Similar Compounds
- Aziridine, 2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-, (2S)-
- Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-
Uniqueness
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)- is unique due to its specific chiral configuration and the presence of the propyl group, which influences its reactivity and selectivity in chemical reactions. Compared to other aziridine derivatives, it offers distinct advantages in terms of stability and ease of handling.
属性
CAS 编号 |
170956-17-9 |
|---|---|
分子式 |
C12H17NO2S |
分子量 |
239.34 g/mol |
IUPAC 名称 |
(2S)-1-(4-methylphenyl)sulfonyl-2-propylaziridine |
InChI |
InChI=1S/C12H17NO2S/c1-3-4-11-9-13(11)16(14,15)12-7-5-10(2)6-8-12/h5-8,11H,3-4,9H2,1-2H3/t11-,13?/m0/s1 |
InChI 键 |
GMENOBVMLGOFOI-AMGKYWFPSA-N |
手性 SMILES |
CCC[C@H]1CN1S(=O)(=O)C2=CC=C(C=C2)C |
规范 SMILES |
CCCC1CN1S(=O)(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




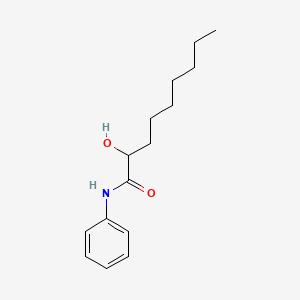
![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)
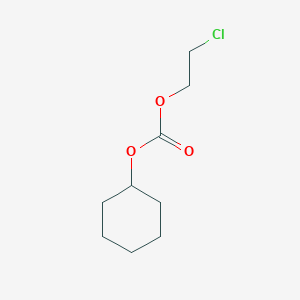
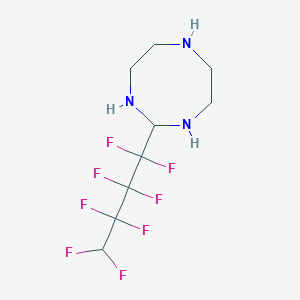


![(4-Amino-2-bromophenyl){4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl}methanone](/img/structure/B12552424.png)
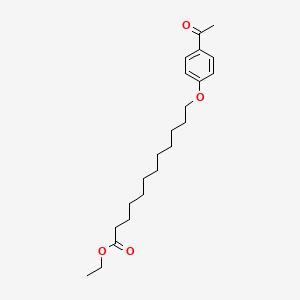
![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
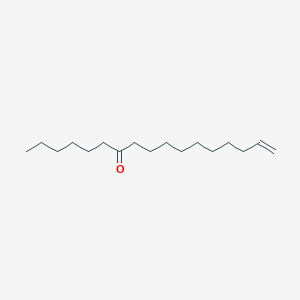
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
